ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxy group, and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE typically involves multi-step organic reactions One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The quinoxaline moiety can be reduced to a dihydroquinoxaline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the quinoxaline moiety results in a dihydroquinoxaline derivative.
Scientific Research Applications
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The quinoxaline moiety is known to interact with various proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
The uniqueness of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the ethyl ester, amino group, and hydroxy group in conjunction with the quinoxaline core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 3-amino-2-[3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C23H23N3O4/c1-4-30-23(29)20(22(24)28)21-18(25-16-7-5-6-8-17(16)26-21)12-19(27)15-10-9-13(2)11-14(15)3/h5-12,20,27H,4H2,1-3H3,(H2,24,28)/b19-12- |
InChI Key |
FPWIYMRHVAYVBR-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2N=C1/C=C(/C3=C(C=C(C=C3)C)C)\O)C(=O)N |
Canonical SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2N=C1C=C(C3=C(C=C(C=C3)C)C)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.